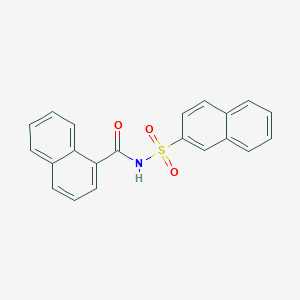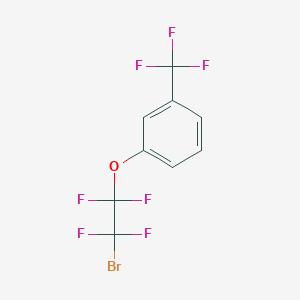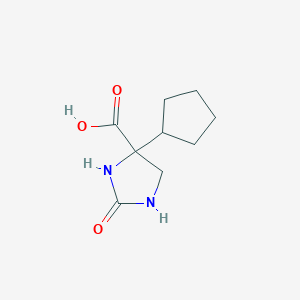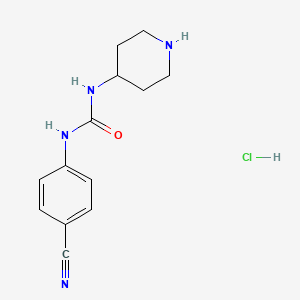![molecular formula C15H18N2O3 B2489568 N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361877-24-7](/img/structure/B2489568.png)
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide, also known as PAC-1, is a small molecule compound that has been developed as a potential anticancer drug. PAC-1 has shown promising results in preclinical studies, indicating its potential for clinical use.
Wirkmechanismus
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide's mechanism of action involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream substrates and ultimately resulting in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of heat shock protein 70, which plays a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for lab experiments is its relative ease of synthesis and low cost. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to be stable in solution, making it a reliable candidate for further research. However, one limitation of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of combination therapies using N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide and chemotherapy drugs. Another area of interest is the use of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use. Additionally, the development of new analogs and derivatives of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Synthesemethoden
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide involves the reaction of 3-pyrrolidin-1-yl-prop-2-en-1-one with 2-phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide as a white solid with a purity of over 95%. The synthesis method of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is relatively simple and cost-effective, making it an ideal candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anticancer properties, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-8-9-17(10-12)15(19)11-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXVTLKIYYVTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)

![6-chloro-N-[1-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2489493.png)


![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)



![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)